2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

Catalog No.
S7923115
CAS No.
M.F
C11H11BrO2
M. Wt
255.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic...

Product Name

2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

IUPAC Name

2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-2-7(5-9)4-8-6-10(8)11(13)14/h1-3,5,8,10H,4,6H2,(H,13,14)

InChI Key

GMUDHMQOMVFBPE-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)O)CC2=CC(=CC=C2)Br

Canonical SMILES

C1C(C1C(=O)O)CC2=CC(=CC=C2)Br
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is a compound that belongs to the class of cyclopropane carboxylic acids. It is also referred to as brompheniramine cyclopropylcarboxylic acid. This compound has important applications in science and industry and has been studied extensively because of its unique physicochemical and biological properties.
The molecular formula of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is C13H13BrO2, and its molecular weight is 289.15 g/mol. It has a melting point of 173-175°C and a boiling point of 411.6°C at 760 mmHg. It is a crystalline white powder that is slightly soluble in water but highly soluble in organic solvents, including chloroform, ethanol, and diethyl ether.
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid can be synthesized using different methods, including the cyclization of an appropriate alpha-dialkylaminocinnamic acid with bromine in the presence of a Lewis acid catalyst. This process yields a cyclopropane ring that is substituted with a bromophenylmethyl moiety. The product can be purified using recrystallization or chromatographic methods.
The analysis of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid can be performed using different methods, including HPLC, GC-MS, NMR, and IR spectroscopy. These methods can be used to identify and quantify the compound in different samples and to monitor its purity and stability.
Studies have shown that 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has important biological activities, including anti-inflammatory, antihistaminic, and antiallergic effects. It acts by inhibiting the release of histamine and other inflammatory mediators, thus reducing the symptoms of allergic reactions and inflammation. It has also been shown to have anxiolytic and sedative effects.
The toxicity of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has been studied in different animal models, including rats and mice. The LD50 values for oral and intraperitoneal administration are 338 and 70 mg/kg, respectively. The compound has been shown to cause liver damage when administered at high doses or for prolonged periods.
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has important applications in scientific experiments, including the study of inflammation, allergy, and anxiety disorders. It can be used as a tool compound to investigate the biological mechanisms underlying these conditions and to develop new therapeutic strategies. It can also be used as a reference compound in drug discovery programs.
The current state of research on 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is focused on the elucidation of its molecular mechanisms of action and its potential applications in different fields. Several studies have investigated its interactions with histamine receptors, GABA receptors, and other targets, and have identified new analogs with improved pharmacological properties. Future studies will likely explore its potential applications in cancer treatment, pain management, and other areas.
Despite its potential applications, 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has some limitations, including its low water solubility and its toxicity at high doses. Future research should focus on the design and synthesis of new analogs with improved pharmacological properties, including higher potency, selectivity, and safety. Other areas of research could explore its potential applications in drug delivery, gene therapy, and nanotechnology.
1. Development of new analogs with improved pharmacokinetic properties
2. Investigation of the molecular mechanisms underlying its anxiolytic and sedative effects
3. Evaluation of its potential as an anticancer drug
4. Development of novel drug delivery systems for 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
5. Identification of new targets for its biological activities
6. Exploration of its potential as a contrast agent for imaging applications
7. Investigation of its interactions with other drugs and their effects on its pharmacological properties
8. Evaluation of its potential applications in gene therapy and nanotechnology
9. Development of new methods for chemical synthesis and purification of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
10. Evaluation of its effects on different types of cancer and its potential as a therapeutic agent.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.99424 g/mol

Monoisotopic Mass

253.99424 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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